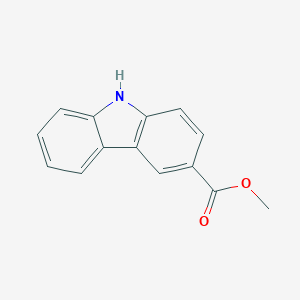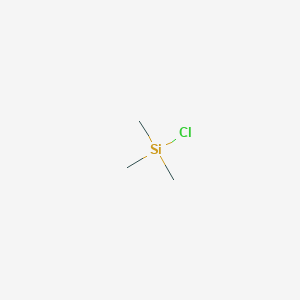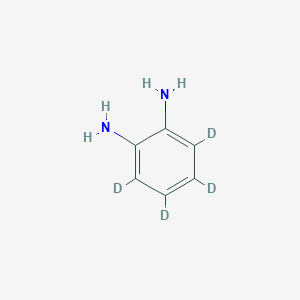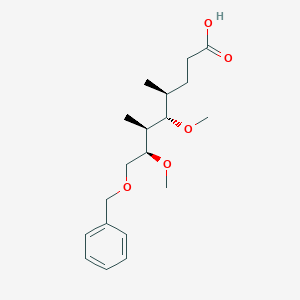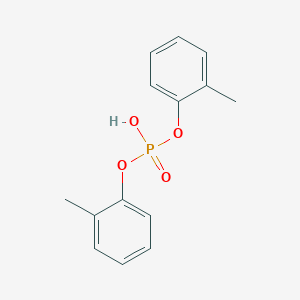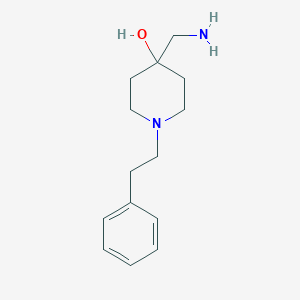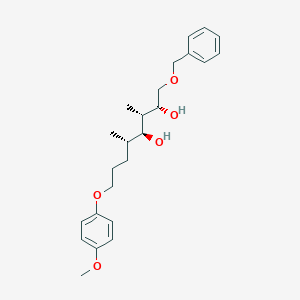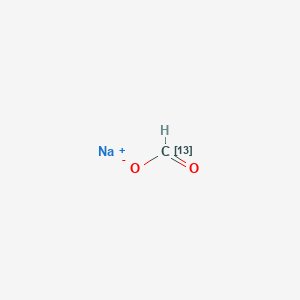
甲酸钠-13C
描述
Sodium formate-13C, also known as formic-13C acid sodium salt, is a compound where the carbon atom in the formate ion is isotopically labeled with carbon-13. This isotopic labeling makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biochemistry. The molecular formula of sodium formate-13C is H13CO2Na, and it has a molecular weight of 69.00 g/mol .
Synthetic Routes and Reaction Conditions:
Direct Synthesis: Sodium formate-13C can be synthesized by reacting carbon dioxide-13C with sodium hydroxide. The reaction is straightforward and produces sodium formate-13C and water.
Oxidative Synthesis: Another method involves the oxidation of formic acid-13C using an oxidizing agent like hydrogen peroxide in the presence of a catalyst.
Hydrogenation of Carbon Dioxide: This method involves the hydrogenation of carbon dioxide-13C using a metal catalyst under high pressure and temperature, with sodium hydroxide present to capture the formate intermediate.
Industrial Production Methods:
- Industrial production of sodium formate-13C typically follows the direct synthesis route due to its simplicity and cost-effectiveness. The process involves large-scale reactors where carbon dioxide-13C and sodium hydroxide are reacted under controlled conditions to produce sodium formate-13C .
Types of Reactions:
Dehydrogenation Reactions: Sodium formate-13C can undergo dehydrogenation to produce hydrogen gas and carbon dioxide.
Formylation Reactions: It can act as a formylating agent, introducing a formyl group to other compounds.
Common Reagents and Conditions:
Dehydrogenation: Catalysts like nickel or cobalt are used, and the reaction is carried out at elevated temperatures.
Formylation: Strong bases such as sodium hydroxide and reducing agents are commonly used.
Major Products:
科学研究应用
Sodium formate-13C has a wide range of applications in scientific research:
作用机制
Target of Action
Sodium formate-13C is a stable isotope-labeled compound . It is primarily used as a tracer in scientific research, particularly in the field of metabolomics . The primary targets of Sodium formate-13C are the biochemical pathways it is introduced into for tracing purposes .
Mode of Action
Sodium formate-13C interacts with its targets by integrating into the biochemical pathways it is tracing . As a stable isotope-labeled compound, it behaves similarly to its non-labeled counterpart, but its presence can be detected and tracked due to the 13C label .
Biochemical Pathways
The specific biochemical pathways affected by Sodium formate-13C depend on the context of the experiment it is used in . For instance, it can be used to trace metabolic pathways in various biological systems . The downstream effects are the generation of other metabolites labeled with 13C, which can then be detected and quantified .
Pharmacokinetics
As a sodium salt of formic acid, it is likely to be soluble in water and absorbed well in biological systems . Its distribution, metabolism, and excretion would depend on the specific biological system it is introduced into.
Result of Action
The primary result of Sodium formate-13C’s action is the generation of detectable 13C-labeled metabolites in the biochemical pathways it is tracing . These labeled metabolites can provide valuable information about the operation of these pathways, such as flux rates and intermediate concentrations .
Action Environment
The action, efficacy, and stability of Sodium formate-13C can be influenced by various environmental factors. These include the pH and temperature of the solution it is in, the presence of other metabolites and enzymes, and the specific characteristics of the biological system it is introduced into
相似化合物的比较
Sodium Formate: The non-labeled version of sodium formate, which does not contain the carbon-13 isotope.
Formic Acid-13C: Another compound with a carbon-13 labeled formate ion, but in its acidic form rather than as a sodium salt.
Uniqueness:
- Sodium formate-13C is unique due to its isotopic labeling, which makes it particularly useful in tracing and studying metabolic pathways and chemical reactions. This isotopic labeling provides a distinct advantage in research applications where tracking the movement and transformation of carbon atoms is crucial .
属性
IUPAC Name |
sodium;oxo(113C)methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBBKKJFGFRGMU-YTBWXGASSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
69.000 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23102-86-5 | |
| Record name | 23102-86-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Sodium Formate-13C useful in chemical synthesis, particularly for studying compounds like benzo(a)pyrene?
A1: Sodium Formate-13C serves as a valuable tool for incorporating a stable isotopic label into organic molecules. [, ] This is particularly useful in synthesis routes requiring the introduction of a carbon-13 atom at a specific position. The labeled compound can then be used as an internal standard in analytical techniques like mass spectrometry, or as a tracer to study the compound's metabolic fate or reaction mechanisms. In the case of benzo(a)pyrene, a known carcinogen, the incorporation of Carbon-13 at the 6th position allows researchers to follow its metabolic transformations and potentially identify carcinogenic metabolites. []
Q2: Can you elaborate on the synthesis process of Sodium Formate-13C and its subsequent use in creating labeled benzo(a)pyrene derivatives?
A2: Sodium Formate-13C can be synthesized by hydrolyzing commercially available Isopropyl Formate-13C. [] This labeled formate then serves as a crucial building block. As described in the research, it reacts with N-methylaniline hydrochloride to produce N-methylformanilide-1-13C, a specific formylating agent. [] This agent is then used to introduce a 13C-labeled formyl group (-13CHO) at the 6th position of benzo(a)pyrene. This labeled aldehyde can be further modified to create other 6-substituted 13C-labeled benzo(a)pyrene derivatives, such as 6-13CH3, 6-13CH2OH, and 6-13CH2Cl benzo(a)pyrenes, expanding the possibilities for research. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


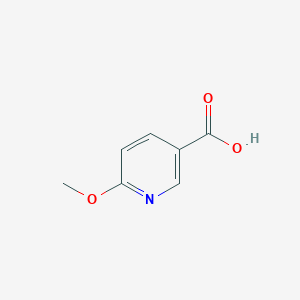
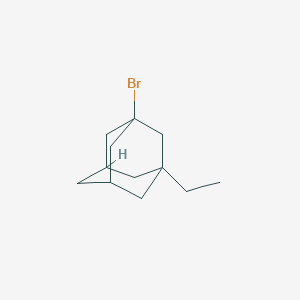
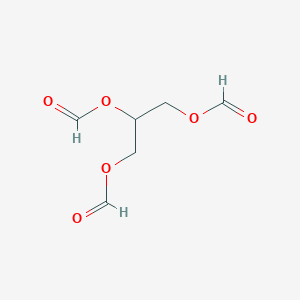
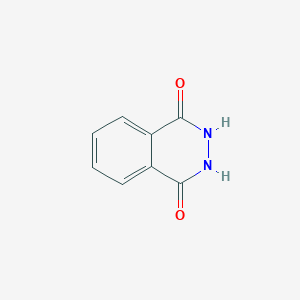
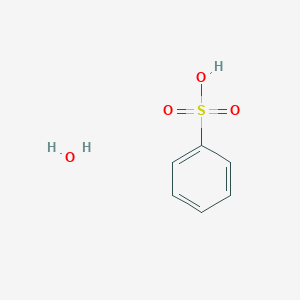
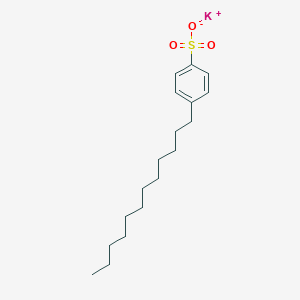
![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)
